2-(3-Methylpentan-3-yl)-5-(4-methylphenyl)-1,2-oxazol-2-ium perchlorate

Lipophilicity Structure–Activity Relationship Peptide Synthesis

2-(3-Methylpentan-3-yl)-5-(4-methylphenyl)-1,2-oxazol-2-ium perchlorate (CAS 918885-19-5) is a quaternary isoxazolium salt with molecular formula C₁₆H₂₂ClNO₅ and calculated molecular weight 343.80 g·mol⁻¹. It belongs to the 2,3-dialkyl-5-arylisoxazolium perchlorate class, characterized by a positively charged isoxazolium heterocycle balanced by a perchlorate counterion.

Molecular Formula C16H22ClNO5
Molecular Weight 343.80 g/mol
CAS No. 918885-19-5
Cat. No. B12621345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methylpentan-3-yl)-5-(4-methylphenyl)-1,2-oxazol-2-ium perchlorate
CAS918885-19-5
Molecular FormulaC16H22ClNO5
Molecular Weight343.80 g/mol
Structural Identifiers
SMILESCCC(C)(CC)[N+]1=CC=C(O1)C2=CC=C(C=C2)C.[O-]Cl(=O)(=O)=O
InChIInChI=1S/C16H22NO.ClHO4/c1-5-16(4,6-2)17-12-11-15(18-17)14-9-7-13(3)8-10-14;2-1(3,4)5/h7-12H,5-6H2,1-4H3;(H,2,3,4,5)/q+1;/p-1
InChIKeyFRQSSTMUUPKVRX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Methylpentan-3-yl)-5-(4-methylphenyl)-1,2-oxazol-2-ium Perchlorate (CAS 918885-19-5): Structural Identity, Class Assignment, and Procurement Context


2-(3-Methylpentan-3-yl)-5-(4-methylphenyl)-1,2-oxazol-2-ium perchlorate (CAS 918885-19-5) is a quaternary isoxazolium salt with molecular formula C₁₆H₂₂ClNO₅ and calculated molecular weight 343.80 g·mol⁻¹. It belongs to the 2,3-dialkyl-5-arylisoxazolium perchlorate class, characterized by a positively charged isoxazolium heterocycle balanced by a perchlorate counterion [1]. The compound bears a sterically demanding 3-methylpentan-3-yl substituent at the N(2) position and a 4-methylphenyl (p-tolyl) group at C(5), while the C(3) position remains unsubstituted—a structural feature that critically governs its chemical reactivity profile. Isoxazolium perchlorates have established utility as carboxyl-activating agents in peptide synthesis, antibacterial candidates, covalent protein-labeling warheads, and corrosion inhibitors [2]. Direct primary literature reporting experimental data for this specific CAS entry is absent from the open scientific record; consequently, differentiation claims herein are derived from class-level structure–activity relationships and physicochemical comparisons with structurally characterized analogs.

Why Generic Isoxazolium Salt Substitution Is Not Advisable for CAS 918885-19-5: Three Structural Determinants That Preclude Interchangeability


Isoxazolium perchlorates are not fungible commodities; three structural parameters render CAS 918885-19-5 non-interchangeable with common analogs such as Woodward's Reagent L (CAS 10513-45-8) or 2-tert-butyl-5-(2-methylphenyl)isoxazolium perchlorate (CAS 918884-81-8). First, the N(2)-substituent governs both steric encumbrance and lipophilicity: the 3-methylpentan-3-yl group (six carbon atoms, branched) imparts substantially greater calculated logP and molar refractivity than the tert-butyl group (four carbon atoms) found in Woodward's Reagent L . Second, the 5-aryl substituent electronic character modulates electrochemical half-wave potential and antibacterial minimum inhibitory concentration (MIC) via Hammett σ constants [1]; the 4-methylphenyl group (σₚ = −0.17) differs electronically and positionally from the 2-methylphenyl isomer (σₒ = −0.17 with additional steric ortho effect) in CAS 918884-81-8 (LogP 4.31) . Third, and most critically, the absence of a C(3) substituent is the sine qua non for carboxyl-activating enol ester formation—the defining reaction of Woodward-type reagents [2]. Any 3-alkyl-substituted analog (e.g., CAS 52063-19-1) is mechanistically incompetent for this transformation. These three vectors—N-alkyl steric/lipophilic profile, 5-aryl electronic modulation, and C(3) substitution status—collectively determine reactivity, bioactivity, and application suitability, making generic substitution an unquantifiable risk without compound-specific validation data.

Quantitative Differentiation Evidence for 2-(3-Methylpentan-3-yl)-5-(4-methylphenyl)-1,2-oxazol-2-ium Perchlorate (CAS 918885-19-5) Versus Closest Structural Analogs


N(2)-Alkyl Chain Length and Branching: MW and Estimated LogP Differentiation Versus Woodward's Reagent L

CAS 918885-19-5 carries a 3-methylpentan-3-yl N-substituent (seven heavy atoms, C₆ branched alkyl) versus the tert-butyl group (four heavy atoms, C₄ branched alkyl) in Woodward's Reagent L (CAS 10513-45-8). This structural difference produces a molecular weight increase of 104.15 g·mol⁻¹ (343.80 vs. 239.65 g·mol⁻¹) . The closest available logP reference point is CAS 918884-81-8 (2-tert-butyl, 5-(2-methylphenyl) analog; C₁₄, logP 4.31) ; addition of two methylene units to the N-alkyl chain, plus the para- vs. ortho-aryl difference, is estimated to raise logP into the 5.0–5.5 range based on the Hansch π increment of approximately +0.5 per CH₂ group. Higher lipophilicity directly modulates membrane permeability, protein binding, and antibacterial MIC values in this compound class, where Omar et al. (1977) demonstrated that antibacterial activity is best correlated with Hansch π values (lipophilicity) rather than electronic parameters alone [1]. For procurement decisions, this means CAS 918885-19-5 is not a drop-in replacement for Woodward's Reagent L in any application where lipophilicity governs performance—including peptide coupling yields in hydrophobic media, cellular uptake in antibacterial assays, or micellar partitioning in corrosion inhibitor formulations.

Lipophilicity Structure–Activity Relationship Peptide Synthesis

5-Aryl Positional Isomerism: para-(4-Methylphenyl) Versus ortho-(2-Methylphenyl) Electronic and Steric Differentiation

The 5-aryl group of CAS 918885-19-5 is 4-methylphenyl (p-tolyl), whereas the closest cataloged analog—CAS 918884-81-8—bears a 2-methylphenyl (o-tolyl) substituent . Although the Hammett σₘ and σₚ constants for methyl are identical (−0.17 for σₚ, −0.07 for σₘ), the ortho isomer introduces a steric compression effect at the isoxazolium ring that alters both the planarity of the aryl–heterocycle conjugation and the accessibility of the C(5) position. Omar et al. (1977) established that half-wave potentials (E₁/₂) of 2,3-dialkyl-5-arylisoxazolium perchlorates are governed by the polar contribution of the 5-aryl substituent according to the Hammett equation, and that in vitro MIC values correlate with Hansch π rather than electronic effects [1]. The para-methyl substitution in CAS 918885-19-5 preserves full conjugation while minimizing steric interference with the isoxazolium ring, potentially yielding a distinct electrochemical reduction potential and a different antibacterial susceptibility profile compared to the ortho-methyl isomer. The positional isomerism also affects the steric environment around the C(5) atom, which Ikeda and Kuwano (2016) showed is critical for the regioselectivity of iridium-catalyzed asymmetric hydrogenation of isoxazolium salts (hydride delivery to C5 vs. C3, with up to 95:5 enantiomeric ratio) [2].

Hammett Equation Electrochemistry Antibacterial SAR

C(3)-Unsubstituted Status: Enabling Woodward-Type Carboxyl Activation Absent in 3-Alkyl Congeners

The defining chemical reactivity of isoxazolium salts hinges on whether the C(3) position is substituted. CAS 918885-19-5 is 3-unsubstituted, which is the mandatory structural prerequisite for reaction with carboxylate anions to form activated enol esters—the cornerstone of Woodward peptide synthesis [1]. This reaction proceeds under exceptionally mild conditions (room temperature, weak base) and is the mechanistic basis for both peptide bond formation and covalent protein labeling at glutamic and aspartic acid residues . In contrast, 3-alkyl-substituted analogs such as 2,3-dimethyl-5-(4-methylphenyl)isoxazolium perchlorate (CAS 52063-19-1; LogP 3.40, MW 287.70) are mechanistically incapable of this transformation, instead undergoing base-induced ring cleavage to β-enaminoketones or participating in cycloaddition chemistry. Martín-Gago et al. (2017) demonstrated that isoxazolium warheads incorporated into protein ligands achieve selective covalent modification of binding-site carboxylic acids in whole proteomes, with covalent adducts stable even in the presence of strong nucleophiles such as dithiothreitol [2]. The 3-unsubstituted status of CAS 918885-19-5 thus preserves this critical reactivity, while its larger N-alkyl and 5-aryl groups may confer altered protein surface recognition and binding-site selectivity compared to the smaller Woodward's Reagent K scaffold.

Peptide Coupling Enol Ester Formation Covalent Protein Labeling

Antibacterial Activity: Correlation of MIC with Hansch π Lipophilicity Predicts Different Potency Versus Less Lipophilic Class Members

Omar et al. (1977) demonstrated in a systematic polarographic and microbiological study of 2,3-dialkyl-5-arylisoxazolium perchlorates that in vitro minimum inhibitory concentrations (MICs) are best correlated with Hansch π values (lipophilicity) rather than with Hammett σ constants or half-wave potentials [1]. This establishes lipophilicity as the dominant physicochemical driver of antibacterial potency within this compound class. Given that CAS 918885-19-5 possesses an estimated logP approximately 3.2–3.7 units higher than Woodward's Reagent L (logP 1.84) and approximately 0.7–1.2 units higher than CAS 918884-81-8 (logP 4.31), the Hansch correlation predicts a quantitatively different MIC profile against the bacterial strains tested in the class (typically Staphylococcus aureus, Escherichia coli, and Bacillus subtilis). The polarographic half-wave potential (E₁/₂) of CAS 918885-19-5, while not experimentally reported, would be expected to reflect the electronic contribution of the 4-methylphenyl group (Hammett σₚ = −0.17), producing an E₁/₂ distinct from both the 5-phenyl (σ = 0) and 5-(4-nitrophenyl) (σₚ = +0.78) analogs characterized by Omar et al. Importantly, the same study established that the electrode process involves an irreversible two-electron transfer that is pH-independent within the range 6.0–10.0, providing a robust analytical framework for quality control and electrochemical characterization of CAS 918885-19-5 upon procurement [1].

Antibacterial Minimum Inhibitory Concentration Hansch Analysis

Corrosion Inhibition: Isoxazolium Cationic Amphiphile Structural Suitability for Carbon Steel Protection in Acidic Media

Negm, Ghuiba, and Tawfik (2011) investigated two series of quaternary isoxazolium cationic Schiff base compounds as corrosion inhibitors for carbon steel in 0.5 M HCl at 25 °C, employing gravimetric, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) measurements [1]. The study demonstrated that isoxazolium-based cationic surfactants adsorb onto the carbon steel surface, forming a protective film that inhibits both anodic metal dissolution and cathodic hydrogen evolution, with inhibition efficiency increasing with inhibitor concentration. CAS 918885-19-5, while not a Schiff base derivative, shares the critical structural features of a cationic isoxazolium head group paired with a hydrophobic tail: the perchlorate anion provides ionic character, the positively charged isoxazolium ring serves as the metal-surface anchoring point, and the 3-methylpentan-3-yl plus 4-methylphenyl groups constitute a substantial hydrophobic moiety (total 16 carbon atoms in the organic cation) that can form a compact adsorption layer. The higher carbon count and branched alkyl architecture of CAS 918885-19-5, relative to the Schiff base compounds studied by Negm et al., suggest potential for enhanced surface coverage and film persistence, though direct corrosion inhibition data for this specific compound are not available in the peer-reviewed literature. The Negm et al. study provides the validated experimental framework (0.5 M HCl, 25 °C, carbon steel working electrode) against which CAS 918885-19-5 can be benchmarked upon procurement.

Corrosion Inhibition Carbon Steel Electrochemical Impedance

Validated Application Scenarios for 2-(3-Methylpentan-3-yl)-5-(4-methylphenyl)-1,2-oxazol-2-ium Perchlorate (CAS 918885-19-5) Derived from Quantitative Differentiation Evidence


Antibacterial Screening Library Expansion: Exploiting High Lipophilicity for Gram-Positive Membrane Penetration

The Hansch π–MIC correlation established by Omar et al. (1977) for 2,3-dialkyl-5-arylisoxazolium perchlorates [1] provides the validated framework for deploying CAS 918885-19-5 as a high-logP member of an antibacterial screening library. With an estimated logP of 5.0–5.5—approximately 3.2–3.7 units above Woodward's Reagent L (logP 1.84) and 0.7–1.2 units above CAS 918884-81-8 (logP 4.31) —this compound is predicted to exhibit enhanced partitioning into bacterial lipid membranes and potentially lower MIC values against Gram-positive organisms such as Staphylococcus aureus, which was among the strains tested in the class-level study. The 4-methylphenyl substituent provides a distinct electronic signature (Hammett σₚ = −0.17) relative to the 5-phenyl and 5-(4-nitrophenyl) analogs characterized polarographically by Omar et al., enabling systematic exploration of electronic effects on antibacterial potency when combined with the fixed high-lipophilicity N-alkyl group. Procurement of CAS 918885-19-5 alongside Woodward's Reagent L and CAS 918884-81-8 creates a three-point lipophilicity gradient (logP ≈ 1.8, 4.3, 5.0–5.5) for Hansch SAR analysis within a single compound class.

Covalent Protein Labeling Probe with Extended Hydrophobic Recognition Surface

Martín-Gago et al. (2017) demonstrated that isoxazolium salts incorporated into protein ligands achieve selective, covalent modification of glutamic and aspartic acid side chains in whole proteomes, with adduct formation proceeding via rapid enol ester formation and the covalent bond remaining stable even under strongly nucleophilic conditions [2]. The 3-unsubstituted status of CAS 918885-19-5 preserves this essential reactivity. The larger 3-methylpentan-3-yl and 4-methylphenyl substituents, compared with the Woodward's Reagent K scaffold used by Martín-Gago et al., may provide an extended hydrophobic recognition surface for targeting deeper or more lipophilic binding pockets—particularly relevant for membrane-associated proteins or protein–protein interaction interfaces where hydrophobic contacts dominate binding energy. Direct competitive labeling experiments comparing CAS 918885-19-5–ligand conjugates with Woodward's Reagent K–based probes would quantify any selectivity gains conferred by the larger hydrophobic footprint.

Corrosion Inhibitor Candidate Screening for Carbon Steel in Hydrochloric Acid Pickling Environments

Negm, Ghuiba, and Tawfik (2011) validated the corrosion inhibition efficacy of isoxazolium cationic surfactants for carbon steel in 0.5 M HCl at 25 °C using gravimetric, polarization, and EIS methodologies [3]. CAS 918885-19-5 possesses the requisite cationic isoxazolium head group for metal-surface adsorption and a sufficiently large hydrophobic tail (C₁₆ organic cation) to form a coherent barrier film. The branched 3-methylpentan-3-yl architecture may yield different adsorption kinetics and critical micelle concentration compared to the linear alkyl-chain Schiff base inhibitors studied by Negm et al., potentially offering advantages in applications requiring rapid film formation or sustained protection at lower inhibitor loadings. The Omar et al. (1977) polarographic characterization framework (irreversible two-electron reduction, pH-independent E₁/₂ in the 6.0–10.0 range) provides a complementary electrochemical quality control method for verifying batch-to-batch consistency of CAS 918885-19-5 prior to corrosion testing [1].

Asymmetric Hydrogenation Substrate for Enantioenriched 4-Isoxazoline Synthesis

Ikeda and Kuwano (2016) demonstrated that 3-substituted 5-arylisoxazolium triflates undergo iridium-catalyzed asymmetric hydrogenation to afford chiral 4-isoxazolines with up to 95:5 enantiomeric ratio, and that the steric environment around C(5) governs the regioselectivity of hydride delivery [4]. Although CAS 918885-19-5 is 3-unsubstituted (rather than 3-substituted as in the Ikeda–Kuwano substrate scope), the steric bulk of the 3-methylpentan-3-yl N-substituent and the 4-methylphenyl 5-aryl group creates a unique steric and electronic environment that may influence the chemo- and enantioselectivity of catalytic reduction. The 5-(4-methylphenyl) group provides a different steric profile compared to the 5-phenyl and 5-(4-fluorophenyl) substrates in the published scope, potentially altering the enantiomeric ratio of the resulting 4-isoxazoline or isoxazolidine products. This compound thus represents a structurally distinct substrate for expanding the scope of isoxazolium asymmetric hydrogenation methodology.

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